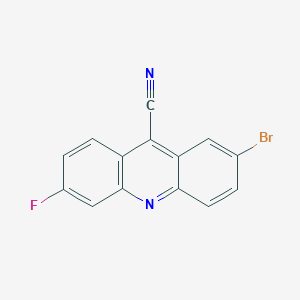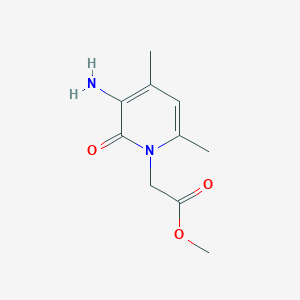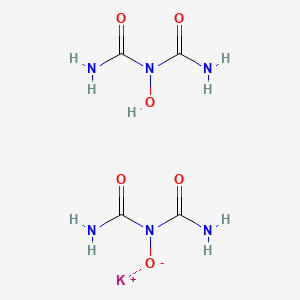
2-Bromo-6-fluoroacridine-9-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-fluoroacridine-9-carbonitrile is a chemical compound with the molecular formula C₁₄H₆BrFN₂ . It has a molecular weight of 301.12 . This compound is typically available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H6BrFN2/c15-8-1-4-13-11(5-8)12(7-17)10-3-2-9(16)6-14(10)18-13/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 301.12 . The predicted boiling point is 476.2±25.0 °C and the predicted density is 1.68±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
2-Bromo-6-fluoroacridine-9-carbonitrile is utilized in the synthesis of novel cyanopyridine derivatives, which have shown significant antibacterial activity against various aerobic and anaerobic bacteria. This compound serves as a substrate for creating derivatives with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, indicating its potential in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Molecular Composition and Ligand-Protein Interactions
Computational studies on similar compounds, like 5-bromo-3-nitropyridine-2-carbonitrile, have been conducted to understand their molecular structure and energy using density functional theory (DFT). These studies include analysis of molecular electrostatic potential, frontier molecular orbital, and topology, contributing to understanding the reactivity and biological significance of these compounds in inhibiting target proteins (Arulaabaranam et al., 2021).
Halodeboronation Applications
Research on the halodeboronation of aryl boronic acids has led to the scalable synthesis of compounds like 2-bromo-3-fluorobenzonitrile. This transformation demonstrates the versatility of halodeboronation in creating various aryl bromides and chlorides, which can be extrapolated to the synthesis pathways involving this compound (Szumigala et al., 2004).
Synthesis of Related Compounds
The compound also plays a role in the synthesis of related chemicals like 3-bromo-2-fluorobenzoic acid. Such syntheses highlight the compound's utility in creating structurally diverse chemicals under optimized conditions suitable for industrial-scale production (Zhou Peng-peng, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P280;P305+P351+P338, suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
2-bromo-6-fluoroacridine-9-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrFN2/c15-8-1-4-13-11(5-8)12(7-17)10-3-2-9(16)6-14(10)18-13/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOGDLLSAZDULE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C3C=CC(=CC3=C2C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)

![3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B2407424.png)




![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)
![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)

